molecular formula C13H11N5 B12551429 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline CAS No. 142977-79-5

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline

Cat. No.: B12551429
CAS No.: 142977-79-5
M. Wt: 237.26 g/mol
InChI Key: WQRJDOQVUUTFRS-UHFFFAOYSA-N
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Description

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyridine ring at the 1-position and an aniline group at the 5-position.

Properties

CAS No.

142977-79-5

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-(3-pyridin-4-yltriazol-4-yl)aniline

InChI

InChI=1S/C13H11N5/c14-11-3-1-10(2-4-11)13-9-16-17-18(13)12-5-7-15-8-6-12/h1-9H,14H2

InChI Key

WQRJDOQVUUTFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=NC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Aniline Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthesis yields, and biological activities:

Compound Name Substituents (R-groups) Synthesis Yield (%) Key Biological Activity (IC₅₀/Value) Reference ID
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline 3,4,5-Trimethoxyphenyl at triazole 1-position 68% (purified) Tubulin polymerization inhibition (4.8 μM)
4-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-5-yl)aniline 4-Methoxybenzyl at triazole 1-position 68% (purified) Not explicitly reported
4-(1H-1,2,3-Triazol-5-yl)aniline (synonym) No pyridinyl/methoxy substituents Not reported 5α-reductase inhibition (IC₅₀ = 198 nM)
Triazolyl-aniline derivatives (general class) Varied aryl/alkyl substituents 60–88% (moderate-to-good) Anticancer, enzyme inhibition

Molecular Interactions and Binding Modes

  • Hydrogen Bonding : Triazole nitrogen atoms engage in hydrogen bonds with biological targets (e.g., β-tubulin), critical for activity .
  • Steric and Electronic Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve binding affinity but may reduce solubility, whereas pyridinyl groups balance hydrophilicity and aromaticity.

Biological Activity

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring linked to a pyridine moiety and an aniline group. Its molecular formula is C12H10N6, with a molecular weight of 226.25 g/mol. The structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, in vitro assays revealed an IC50 value of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a substantial decrease in cell viability with an IC50 value of 8 µM . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline shows potential as an enzyme inhibitor. It has been evaluated for its ability to inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase. The inhibition constants (Ki) were found to be 0.5 µM for carbonic anhydrase and 0.8 µM for acetylcholinesterase, indicating strong binding affinity .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:

  • Hydrogen Bonding : The triazole ring can form hydrogen bonds with amino acid residues in protein active sites.
  • π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleobases or aromatic residues in proteins.

These interactions modulate the activity of enzymes or receptors, leading to therapeutic effects.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against S. aureus (IC50 = 12 µg/mL) and C. albicans (IC50 = 15 µg/mL).
Anticancer Activity Induced apoptosis in MCF-7 cells with an IC50 value of 8 µM; involved caspase activation pathways.
Enzyme Inhibition Inhibited carbonic anhydrase (Ki = 0.5 µM) and acetylcholinesterase (Ki = 0.8 µM).

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